(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiazole moiety, a nitrophenyl group, and a pyridine derivative. The synthesis typically involves several steps, including the formation of the benzothiazole core through the cyclization of 2-aminothiophenol with appropriate acyl chlorides under controlled conditions. The final product is obtained through a series of coupling reactions optimized for yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and inducing apoptosis in cancer cells. In vivo studies have demonstrated that treatment with this compound significantly reduces tumor growth in xenograft models without notable neurotoxicity .
Antimicrobial Activity
The compound also displays broad-spectrum antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. The minimal inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In preclinical studies, this compound has demonstrated anti-inflammatory properties. It was effective in reducing inflammation markers in vitro and in vivo, indicating its potential application in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. It inhibits key enzymes and receptors that facilitate tumor growth and inflammatory responses. The presence of the fluorine atom enhances its metabolic stability and bioactivity compared to other derivatives .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar benzothiazole derivatives is presented below:
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Notes |
---|---|---|---|---|
(E)-N-(4-bromobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)acrylamide | Structure | Moderate | Effective | Bromine substitution affects potency |
(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)acrylamide | Structure | High | Moderate | Chlorine enhances solubility |
(E)-N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)acrylamide | Structure | Low | Low | Methyl group reduces activity |
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects on various cancer cell lines indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 6.46 to 10 μM, demonstrating its potential as an anticancer agent .
- In Vivo Efficacy : In animal models, treatment with this compound resulted in significant tumor size reduction compared to controls, suggesting strong therapeutic potential against tumors resistant to conventional therapies .
特性
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-18-7-2-8-19-21(18)25-22(31-19)26(14-16-5-3-11-24-13-16)20(28)10-9-15-4-1-6-17(12-15)27(29)30/h1-13H,14H2/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLQVLIFJLIXMF-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。